molecular formula C14H14N2O B7485485 N-(3-ethylphenyl)pyridine-3-carboxamide

N-(3-ethylphenyl)pyridine-3-carboxamide

Cat. No.: B7485485
M. Wt: 226.27 g/mol
InChI Key: IYCWICNZCXTFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)pyridine-3-carboxamide is a synthetic small molecule belonging to the class of nicotinamide derivatives. This scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Pyridine carboxamides are recognized as privileged structures in drug discovery due to their favorable pharmacokinetic properties and ability to interact with diverse biological targets . Key Research Applications & Potential Mechanisms The core pyridine carboxamide structure is a well-established pharmacophore in antimicrobial research. Compounds based on this scaffold have demonstrated potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae , by potentially inhibiting critical bacterial processes such as protein biosynthesis . Furthermore, structurally related pyridine carboxamides have been explored as antifungal agents, acting as succinate dehydrogenase inhibitors (SDHIs) to disrupt fungal mitochondrial respiration . Beyond infectious disease, the pyridine ring is a common feature in many anticancer agents. Research on similar molecular architectures has shown that these compounds can function as inhibitors of transcription factors like FOXM1, which plays a critical role in cell proliferation and is overexpressed in numerous cancers . Research Value This compound serves as a valuable building block for chemical synthesis and a key intermediate for further structural optimization. Researchers can utilize this molecule to explore structure-activity relationships (SAR), develop novel analogs with enhanced potency, and investigate mechanisms of action against various disease models. The presence of the pyridine ring and carboxamide linkage offers points for hydrogen bonding and interaction with enzymatic targets, making it a versatile candidate for hit-to-lead optimization campaigns. Notice This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-ethylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-11-5-3-7-13(9-11)16-14(17)12-6-4-8-15-10-12/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWICNZCXTFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Key parameters include temperature, stoichiometry, and solvent selection. Using POCl₃ as the chlorinating agent at 80–100°C for 4–6 hours achieves near-quantitative conversion of the carboxylic acid to the acid chloride. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for the amidation step, with yields ranging from 70–85%. Excess 3-ethylaniline (1.2–1.5 equivalents) minimizes side reactions, while TEA neutralizes HCl byproducts.

Table 1: Acid Chloride Method Optimization

ParameterOptimal ConditionYield (%)
Chlorinating AgentPOCl₃95
Solvent (Amidation)DCM82
Temperature (°C)25–3078
BaseTEA85

Coupling Reagent-Mediated Synthesis

Alternative methods employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This approach avoids handling corrosive acid chlorides and operates under milder conditions. Pyridine-3-carboxylic acid is dissolved in DMF or acetonitrile, followed by sequential addition of EDC, HOBt, and 3-ethylaniline. The reaction proceeds at room temperature over 12–24 hours.

Mechanistic Insights and Efficiency

EDC activates the carboxylic acid via an O-acylisourea intermediate, which reacts with HOBt to form an active ester. This intermediate undergoes aminolysis by 3-ethylaniline, releasing the desired amide. While this method offers superior safety and tolerates functional groups, yields are moderately lower (65–75%) due to competitive hydrolysis of the active ester.

Table 2: Coupling Reagent Performance

Reagent SystemSolventYield (%)
EDC/HOBtDMF72
DCC/DMAPAcetonitrile68
HATU/DIEATHF70

Regioselective Amination of Cyanopyridine Precursors

A patent-pending method leverages cyanopyridine intermediates for regioselective amidation. Starting with 3-cyanopyridine, treatment with POCl₃ generates 3-cyano-pyridinium chloride, which undergoes nucleophilic attack by 3-ethylaniline in methanol at 0–5°C. This one-pot sequence achieves 80–90% yield with minimal purification.

Reaction Pathway and Advantages

The cyanopyridine acts as a masked carboxylic acid, with POCl₃ facilitating in situ activation. The mechanism proceeds via a trigonal bipyramidal transition state, ensuring high regioselectivity for the 3-position. This method bypasses isolation of reactive intermediates, enhancing scalability and safety.

Table 3: Cyanopyridine Amination Data

SubstrateActivatorSolventYield (%)
3-CyanopyridinePOCl₃Methanol88
3-CyanopyridinePBr₃Ethanol75
3-Cyanopyridine(CF₃SO₂)₂OTHF82

Solvent and Catalytic Effects on Reaction Kinetics

Solvent polarity significantly impacts reaction rates and yields. Non-polar solvents like toluene slow amidation due to poor solubility of intermediates, while DMF accelerates reactions but complicates purification. Catalytic additives, such as 4-dimethylaminopyridine (DMAP), enhance efficiency in coupling reactions by stabilizing transition states.

Comparative Analysis of Synthetic Routes

The acid chloride method remains the gold standard for high-yield synthesis but requires stringent safety protocols. Coupling reagents offer operational simplicity at the expense of moderate yields. The cyanopyridine route excels in scalability and regioselectivity, making it ideal for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N-(3-ethylphenyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-carboxamide Derivatives

Structural and Functional Group Variations

Pyridine-3-carboxamides exhibit diverse biological activities depending on substituents. Below is a comparative analysis with key analogs:

N-(Trimethylsilyl)pyridine-3-carboxamide
  • Structure : Features a trimethylsilyl (TMS) group instead of an ethylphenyl substituent.
  • Synthesis : Prepared via refluxing nicotinamide with chlorotrimethylsilane and hexamethyldisilane, yielding 65% .
Linomide (Quinoline-3-carboxamide)
  • Structure: Quinoline core with a phenylmethyl substituent and hydroxyl/methyl groups.
  • Activity : Demonstrates antiangiogenic effects by inhibiting endothelial cell migration and invasion at ≥100 µg/mL .
  • Comparison: The quinoline scaffold provides extended aromaticity, possibly enhancing target affinity compared to pyridine-based analogs.
N-(2-Trifluoromethylphenyl)pyridine-3-carboxamide Oxime
  • Structure : Trifluoromethyl (CF₃) group at the phenyl ring’s ortho position.
  • Properties : The electron-withdrawing CF₃ group increases metabolic stability and hydrophobicity (logP = 3.337) compared to the ethyl group in the main compound .
6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide
  • Structure : Fluorophenyl and trifluoroethyl-piperidinyl substituents.
  • Properties : Fluorine atoms improve bioavailability and binding specificity. Molecular weight: 381.37 g/mol .

Physicochemical and Pharmacokinetic Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
N-(3-ethylphenyl)pyridine-3-carboxamide 3-ethylphenyl 226.28 Moderate hydrophobicity, balanced steric bulk
N-(Trimethylsilyl)pyridine-3-carboxamide Trimethylsilyl 207.32 High steric bulk, silicon-mediated electronic effects
Linomide Phenylmethyl, hydroxyl 314.35 Antiangiogenic activity, cytostatic effects
N-(2-CF₃-phenyl)pyridine-3-carboxamide Trifluoromethyl 288.24 Enhanced metabolic stability (logP = 3.337)
Difluoromethyl-indan derivatives (Patent A.3.33–39) Difluoromethyl, indan ~350–400 Improved pharmacokinetics and target selectivity

Q & A

Q. What are the critical steps in synthesizing N-(3-ethylphenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves amide bond formation between pyridine-3-carboxylic acid derivatives and 3-ethylaniline. Key steps include:
  • Coupling reagents : Use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (60–80°C) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm), ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and amide proton (δ 10–11 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 296.3 for [M+H]⁺) .
  • IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity profiling of this compound?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assay) .
  • Receptor binding : Radioligand displacement assays (e.g., for G-protein-coupled receptors) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .

Q. How can solubility and stability be assessed under physiological conditions?

  • Methodological Answer :
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by HPLC quantification .
  • Stability : Incubate in liver microsomes or plasma (37°C, 1–24 hrs) and analyze degradation via LC-MS .

Advanced Research Questions

Q. What experimental and computational approaches elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins .
  • X-ray crystallography : Co-crystallize with enzymes (e.g., kinases) to resolve binding modes .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogen (F, Cl) or electron-donating groups (OCH₃) on the phenyl ring .
  • Bioisosteric replacement : Replace pyridine with quinoline or isoquinoline to assess π-π stacking effects .
  • Activity cliffs : Use IC₅₀ data from dose-response curves to identify critical substituents .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Reproducibility : Validate assays across independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Use broad-panel screening (e.g., Eurofins Pharma Discovery) to rule out non-specific interactions .
  • Data normalization : Calibrate results against positive/negative controls (e.g., staurosporine for kinase inhibition) .

Q. What computational tools are effective for predicting metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance, CYP450 inhibition, and hERG liability .
  • Metabolite identification : Run in silico simulations with GLORY or Meteor Nexus .

Q. How can metabolic stability be experimentally validated in preclinical models?

  • Methodological Answer :
  • Liver microsomes : Incubate with human/rat microsomes (NADPH cofactor) and quantify parent compound depletion via LC-MS/MS .
  • Caco-2 permeability assay : Assess intestinal absorption potential .

Q. What strategies identify and characterize polymorphic forms of the compound?

  • Methodological Answer :
  • X-ray powder diffraction (XRPD) : Compare diffraction patterns of recrystallized batches .
  • Differential scanning calorimetry (DSC) : Detect melting point variations between polymorphs .
  • Solvent screening : Recrystallize from 10+ solvents (e.g., acetone, acetonitrile) to induce different crystal forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.